![molecular formula C13H19NO B1493610 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2160285-72-1](/img/structure/B1493610.png)
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (hereinafter referred to as ‘1-DMPC’) is a cyclic ether compound with a unique chemical structure. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-DMPC has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound for the study of the structure and reactivity of cyclic ethers. It has also been used as a ligand for the study of metal-ion complexes, and as a substrate for the study of enzymes. In addition, it has been used in the synthesis of various compounds, such as peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 1-DMPC is not fully understood. However, it is believed to be involved in a range of biochemical processes, such as the inhibition of certain enzymes, the modulation of certain receptors, and the inhibition of certain transporters. It is also believed to have an effect on the activity of certain ion channels and to modulate the activity of certain hormones.
Effets Biochimiques Et Physiologiques
1-DMPC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor 5-HT2A. In addition, it has been shown to inhibit the activity of certain transporters, such as the glucose transporter GLUT4.
Avantages Et Limitations Des Expériences En Laboratoire
1-DMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing adverse reactions. However, it is important to note that 1-DMPC is not soluble in organic solvents, and it has a low solubility in aqueous solutions.
Orientations Futures
1-DMPC has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new drugs and drug delivery systems, the development of new therapeutic agents, and the development of new diagnostic tools. In addition, 1-DMPC could be used to study the structure and reactivity of cyclic ethers, to study the activity of metal-ion complexes, and to study the activity of enzymes. Finally, 1-DMPC could be used in the synthesis of peptides and peptidomimetics.
Propriétés
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZTFHSUQNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



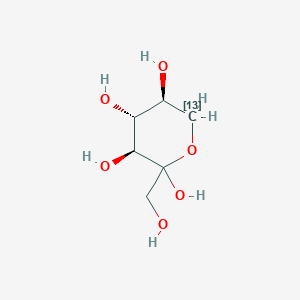
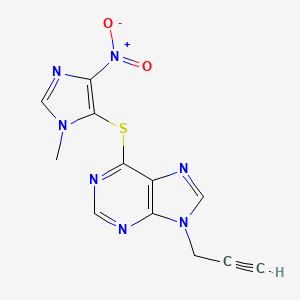
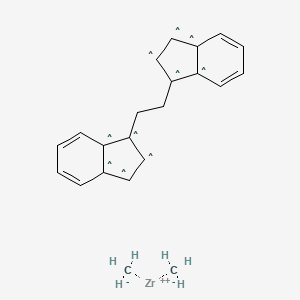
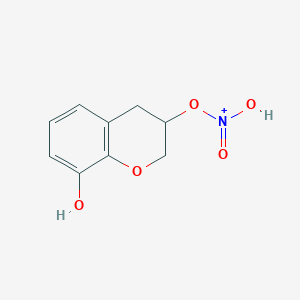
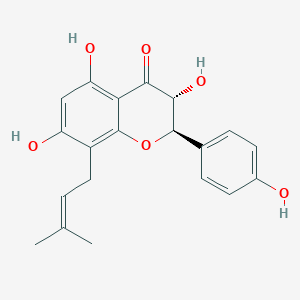

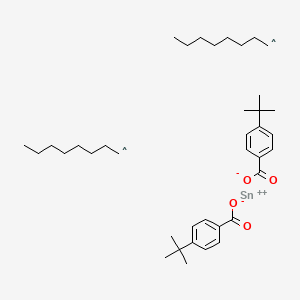

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)